Digitonin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Digitonin is a steroidal saponin derived from the foxglove plant, Digitalis purpurea. It is known for its ability to form complexes with cholesterol, making it a valuable tool in biochemical research. This compound is often used as a non-ionic detergent due to its capacity to solubilize lipids and permeabilize cell membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Digitonin can be extracted from the foxglove plant through a series of steps involving solvent extraction and purification. The process typically includes the following steps:

Extraction: The plant material is ground and subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.

Crystallization: The purified this compound is crystallized to obtain a high-purity product.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The methods are optimized to maximize yield and purity while minimizing costs. The use of advanced chromatographic techniques and crystallization methods ensures the production of high-quality this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Digitonin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized saponins, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Applications De Recherche Scientifique

Membrane Protein Studies

Permeabilization of Cell Membranes

Digitonin is extensively used to permeabilize cell membranes while preserving the integrity of organelles such as mitochondria. This selective permeabilization allows researchers to study membrane proteins and their interactions without compromising cellular structures.

- Fluorescent Protease Protection Assay : this compound is employed in this assay to assess the localization and topology of proteins within the cell. By selectively permeabilizing the plasma membrane, this compound facilitates the study of proteins that require cholesterol-rich environments for optimal function .

- Cholesterol Binding Mechanism : Research indicates that this compound interacts with cholesterol in cellular membranes, forming pores that enable the study of membrane permeability and protein dynamics .

Mitochondrial Isolation

This compound is particularly effective for isolating mitochondria from various cell types due to its ability to selectively permeabilize plasma membranes without affecting mitochondrial function.

- Isolation from Tumor Cells : In studies involving ascites tumor cells, this compound improved the yield and respiratory control ratio of isolated mitochondria compared to traditional methods using proteolytic enzymes. This enhancement allows for more accurate assessments of mitochondrial function in cancer research .

- Zebrafish Model Studies : this compound has been used to permeabilize zebrafish tissues, enabling researchers to investigate mitochondrial bioenergetics and responses to environmental toxins. This model has proven useful for studying calcium homeostasis and reactive oxygen species generation in various tissues .

Drug Delivery Systems

This compound's ability to transiently perforate cell membranes has been harnessed for drug delivery applications.

- Imaging Probe Delivery : A recent study demonstrated that this compound could facilitate the delivery of imaging probes into suspension cells (e.g., U87, THP-1, Jurkat). By using low concentrations of this compound, researchers successfully introduced probes into the cytosol without compromising cell viability. This method allows for real-time analysis of intracellular signaling dynamics .

Cell Signaling Analysis

This compound is also instrumental in studying intracellular signaling pathways.

- Nuclear Import Studies : The this compound-permeabilized cell system has been pivotal in understanding nuclear import mechanisms. By maintaining nuclei in a state conducive to signal-dependent translocation through nuclear pore complexes, researchers have gained insights into hormone-regulated nuclear import processes using glucocorticoid receptors as a model .

- Exocytosis Competence : Studies have shown that this compound-permeabilized cells remain competent for exocytosis, allowing researchers to investigate the fusion processes between granules and plasma membranes while introducing antibodies or other macromolecules into cells .

Summary Table of Applications

Case Study 1: Mitochondrial Function Assessment

In a study focusing on ascites tumor cells, this compound was used to isolate mitochondria effectively. The results indicated that this compound treatment led to higher yields of functional mitochondria compared to conventional methods, highlighting its utility in cancer research.

Case Study 2: Drug Delivery Optimization

A novel approach utilizing this compound for delivering imaging probes into THP-1 cells demonstrated that low concentrations could facilitate cytosolic entry without affecting cell viability. This method allowed researchers to quantify AKT signaling activities accurately.

Mécanisme D'action

Digitonin interacts with cholesterol in cell membranes, forming this compound-cholesterol complexes. This interaction leads to the removal of cholesterol and permeabilization of the cellular membrane. The selective permeabilization allows researchers to study intracellular components without disrupting organelle membranes .

Comparaison Avec Des Composés Similaires

Digitoxin: A cardiac glycoside used in the treatment of heart conditions.

Digoxin: Another cardiac glycoside with similar properties to digitoxin.

Glyco-diosgenin (GDN): A synthetic alternative to digitonin with better stability and lower critical micelle concentration

Uniqueness of this compound: this compound’s ability to selectively permeabilize cell membranes without affecting organelle membranes makes it unique among saponins. Its non-ionic nature and cholesterol-binding properties further enhance its utility in biochemical research .

Propriétés

Numéro CAS |

11024-24-1 |

|---|---|

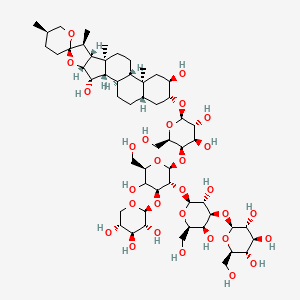

Formule moléculaire |

C56H92O29 |

Poids moléculaire |

1229.3 g/mol |

Nom IUPAC |

2-[2-[2-[6-[(6R,9S,13S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55+,56-/m1/s1 |

Clé InChI |

UVYVLBIGDKGWPX-HYSNUDHSSA-N |

SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 |

SMILES isomérique |

CC1CC[C@@]2(C(C3C(O2)C(C4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 |

Apparence |

Solid powder |

melting_point |

446 to 464 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

11024-24-1 |

Description physique |

Crystals or white powder. (NTP, 1992) Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Forms soapy suspension (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Digitonin; NSC 23471; NSC-23471; NSC23471 |

Origine du produit |

United States |

A: [, , , , , , , ] Digitonin exhibits its effects primarily by binding to cholesterol embedded within cell membranes. This interaction leads to the formation of cholesterol-digitonin complexes. In the presence of sufficient cholesterol, these complexes can lead to the formation of pores in the membrane, effectively permeabilizing it []. The specific effects of this compound are highly dependent on its concentration, the cholesterol content of the membrane, and the type of membrane.

A: [, , , , , ] No, the effects of this compound are not uniform across all cellular membranes. The presence and concentration of cholesterol are critical factors determining this compound's action. For example, plasma membranes, typically rich in cholesterol, are more susceptible to this compound permeabilization than intracellular membranes like the endoplasmic reticulum or mitochondrial membranes [, ]. This selectivity makes this compound a valuable tool for studying specific cellular compartments.

A: [] The molecular formula of this compound is C56H92O29, and its molecular weight is 1229.3 g/mol.

A: Several research papers utilize spectroscopic techniques to study this compound's interaction with model membranes, but specific spectroscopic data for this compound itself is not explicitly provided within these texts. Techniques employed include infrared reflection absorption spectroscopy (IRRAS) [, ], fluorescence microscopy [, ], and neutron reflectivity (NR) [].

A: [, , ] this compound's performance and stability can be affected by factors like temperature, pH, and the presence of other chemicals in the solution. For instance, its activity is temperature-dependent, showing faster action at higher temperatures []. Moreover, the presence of certain ions like chloride can influence its interaction with specific proteins, as seen in its effect on the chromophore transfer reaction in chicken iodopsin [].

A: [, , ] While the provided texts do not offer an exhaustive list of incompatibilities, some observations hint at potential issues. For example, this compound can disrupt certain protein-protein interactions, as seen with its effect on tetraspan-integrin complexes []. Researchers should be aware of such potential interactions and carefully control experimental conditions to minimize unforeseen consequences.

A: [, ] While this compound is not typically considered an enzyme, some studies suggest it can influence enzymatic activity. For instance, this compound treatment can stimulate the activity of β-glucan synthases in ryegrass endosperm cells []. It's suggested that this effect might be due to this compound's ability to inhibit the formation of steryl glucosides, thereby indirectly influencing enzyme kinetics [].

A: [, , , , , , ] this compound has found wide applications in biological research, particularly in:

- Cell Permeabilization: Its ability to selectively permeabilize plasma membranes makes it invaluable for studying intracellular processes, signal transduction pathways, and calcium signaling [, , ].

- Subcellular Fractionation: this compound is used to isolate and study specific cellular compartments, like mitochondria or chloroplasts, based on their differential cholesterol content [, , , ].

- Drug Delivery: Its potential to enhance drug uptake into cells is being explored for developing novel drug delivery systems [].

ANone: The provided scientific research does not delve into the computational chemistry and modeling of this compound.

ANone: The research papers provided do not delve into detailed SAR studies of this compound.

A: [] Research has explored modifying this compound to enhance its properties. For instance, creating this compound derivatives with increased water solubility has been achieved by modifying its hydroxyl groups []. These modifications aim to improve its applicability in various research settings.

ANone: The provided research papers primarily focus on the biological and biochemical aspects of this compound and do not cover SHE regulations related to its handling and use.

ANone: While these aspects are crucial for understanding a compound's therapeutic potential, the provided research articles primarily focus on this compound's use as a research tool in biological systems. Therefore, information related to these aspects is not discussed in the provided texts.

A: [] The use of this compound in biological research dates back several decades. Initially recognized for its ability to precipitate cholesterol, this compound became instrumental in early studies investigating membrane structure and function. Over time, its applications expanded to various research areas, including cell biology, biochemistry, and plant physiology.

A: [, , , ] The diverse applications of this compound highlight its value across multiple scientific disciplines. Its use in plant research to study photosynthesis [, ], in drug delivery research to enhance drug uptake [], and in analytical biochemistry for membrane protein solubilization [] exemplifies its cross-disciplinary relevance. Furthermore, its ability to be used in conjunction with various other techniques like electron microscopy, chromatography, and electrophoresis has led to a more comprehensive understanding of complex biological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.